![molecular formula C12H15NO5 B1446310 5-(叔丁氧羰基)-5,6-二氢-4H-呋喃并[2,3-c]吡咯-3-羧酸 CAS No. 1445951-23-4](/img/structure/B1446310.png)
5-(叔丁氧羰基)-5,6-二氢-4H-呋喃并[2,3-c]吡咯-3-羧酸
描述
The compound “5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains a furo ring, which is a five-membered aromatic ring with an oxygen atom . The tert-butoxycarbonyl group (also known as a Boc group) is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and furo rings, and the introduction of the Boc group. The Boc group can be introduced to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR spectroscopy and NMR spectroscopy can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The pyrrole and furo rings are aromatic and thus relatively stable, but they can undergo electrophilic aromatic substitution reactions under certain conditions. The Boc group can be removed under acidic conditions or with certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学研究应用
Protecting Group in Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is widely used as a protecting group for amines in peptide synthesis . It is particularly valued for its stability under various conditions and its ease of removal when no longer needed. The Boc group can be added to amines under aqueous conditions and removed using strong acids or other deprotection strategies, making it a staple in the synthesis of complex peptides.
Synthesis of Heterocyclic Compounds
This compound plays a crucial role in the synthesis of multi-substituted pyrrole derivatives . These derivatives are significant due to their presence in many pharmaceuticals and natural products with biological activities such as antibacterial, antifungal, and anticancer properties.
Medicinal Chemistry
In medicinal chemistry, the Boc-protected pyrrole is used as an intermediate in the creation of various bioactive molecules . Its presence in drugs that target a wide range of diseases, from infections to cancers, highlights its importance in drug design and discovery.
Material Science
The Boc-protected furo[2,3-c]pyrrole structure is also relevant in material science. It can be involved in the synthesis of functionalized heteroarenes which are found in alkaloid natural products, pharmaceuticals, and materials .
Enzyme Inhibition
Due to the versatility of the pyrrole ring, the compound can be used to create enzyme inhibitors . These inhibitors can regulate biological pathways and are essential in the study of diseases and the development of new therapies.
Photochemical Applications
The compound’s derivatives have been explored for their photochemical properties . They can be used in the study of light-induced processes, which is valuable in the development of new materials and understanding biological systems.
安全和危害
属性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h6H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZVDZLFKDTGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



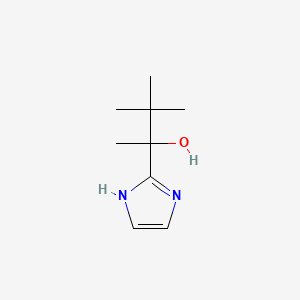

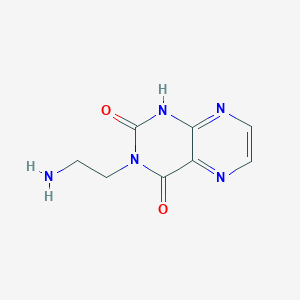
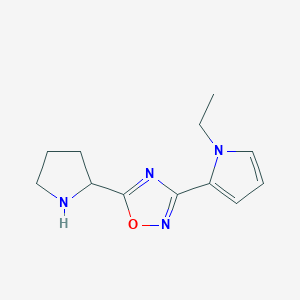
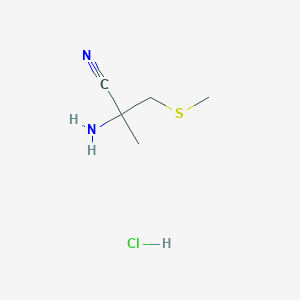

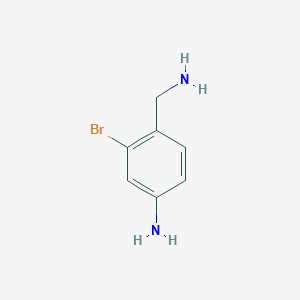
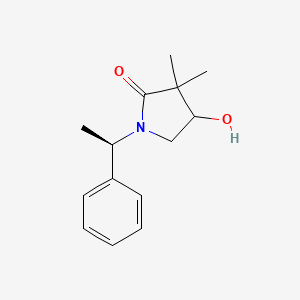
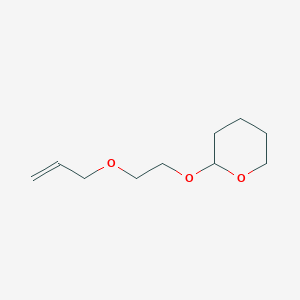
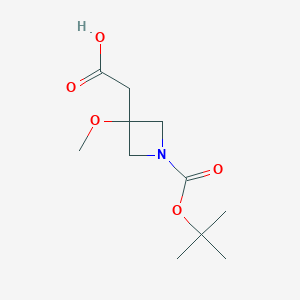
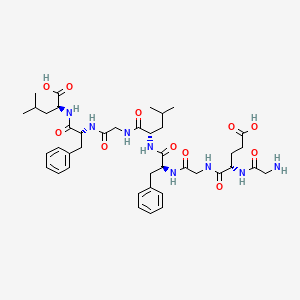

![4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1446247.png)
